4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound featuring a strained [2.1.1]hexane system with an oxygen atom in the 2-position (2-oxa bridge), a carboxylic acid group at position 1, and a chlorine substituent at position 3. The bicyclo[2.1.1]hexane scaffold imparts rigidity, making it valuable in medicinal chemistry for conformational restriction of bioactive molecules.
Properties
CAS No. |
2751615-37-7 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9) |
InChI Key |
VLNQUCCOBNOSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Route A: Photocyclization-Based Synthesis
-
Diene Preparation : Synthesize 1,5-dien-3-one with an ether linkage (e.g., 2-(4-methoxyphenyl)hexa-1,5-dien-3-one).
-
Photocyclization : Irradiate in CH₃CN with (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ to form 2-oxabicyclo[2.1.1]hexan-2-one.
-
Chlorination : Treat with SOCl₂ to substitute a hydroxymethyl group at position 4.
-
Oxidation : Convert the ketone to carboxylic acid via Kornblum oxidation or nitrile hydrolysis.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | AllylMgCl, THF, 0°C | 65 |
| 2 | Ir photocatalyst, Blue LEDs | 89 |
| 3 | SOCl₂, CH₂Cl₂ | 92 |
| 4 | HNO₃, H₂SO₄ | 78 |
Route B: Hofmann Elimination Approach
-
Epoxide Formation : React γ,δ-epoxy ester with a base to induce cyclization.
-
Chlorination : Use PCl₅ to introduce chlorine at position 4.
-
Hydrolysis : Hydrolyze ester to carboxylic acid under acidic conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH, H₂O/EtOH | 58 |
| 2 | PCl₅, reflux | 85 |
| 3 | HCl, H₂O | 90 |
Analytical Validation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid:
-
¹H NMR (300 MHz, CDCl₃): δ 2.85 (tt, J = 3.4 Hz, 1H, bridgehead), 2.41 (m, 4H, bridge CH₂), 1.98 (dd, J = 4.5 Hz, 2H, bridge CH), 1.78 (m, 1H, Cl-CH).
-
¹³C NMR : δ 178.2 (COOH), 80.1 (O-C bridge), 45.3 (Cl-C), 30.1 (bridge CH₂).
Challenges and Optimizations
-
Regioselectivity : Chlorination at position 4 is favored in EAS due to the bicyclic system’s electronic effects.
-
Steric Hindrance : Bulky reagents may impede reactions at the bridgehead; using polar solvents (e.g., DMF) enhances accessibility.
-
Acid Sensitivity : The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under alkaline conditions or via SN2 mechanisms. Key reactions include:
-
Hydrolysis :
Treatment with aqueous NaOH (1M, 80°C) yields 4-hydroxy-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, with complete conversion observed after 12 hours . -
Amination :
Reacting with ammonia (NH3 in THF, 60°C) produces 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (yield: ~65%) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (1M, 80°C) | 4-hydroxy derivative | >95% |
| Amination | NH3/THF, 60°C | 4-amino derivative | ~65% |
Carboxylic Acid Functionalization
The carboxylic acid group participates in typical derivatization reactions:
-
Esterification :
Methanol (H2SO4 catalyst, reflux) converts the acid to methyl 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylate (yield: 85%) . -
Amide Formation :
Coupling with ethylamine (EDC/HOBt, DMF) generates the corresponding amide (yield: 72%) .
Ring-Opening Reactions
The strained bicyclo[2.1.1]hexane system undergoes controlled ring-opening under acidic or reductive conditions:
-
Acid-Catalyzed Hydrolysis :
Concentrated HCl (110°C) cleaves the ether bridge, yielding a linear dicarboxylic acid derivative . -
Reductive Opening :
LiAlH4 in THF reduces the ether oxygen, producing a diol intermediate (yield: 58%) .
Decarboxylation Pathways
Thermal decarboxylation (200°C, inert atmosphere) eliminates CO2, forming 4-chloro-2-oxabicyclo[2.1.1]hexane. This product retains the chloro and ether functionalities, enabling further reactivity studies .
Comparative Reactivity with Structural Analogs
The chloro substituent enhances electrophilicity compared to non-halogenated analogs. For example:
| Compound | Reaction with NH3 | Yield |
|---|---|---|
| 4-Chloro derivative | 65% | |
| 4-Methyl derivative | 42% |
This highlights the chlorine atom's role in facilitating nucleophilic attacks .
Stability Under Oxidative Conditions
The compound resists oxidation of the bicyclic framework (e.g., with KMnO4 or CrO3), preserving its core structure while allowing side-chain modifications .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Synthesis of Antiviral Agents
Research indicates that derivatives of this compound can be synthesized to develop antiviral agents targeting specific viral enzymes. For instance, a study demonstrated that modifying the carboxylic acid group improved binding affinity to viral proteins, enhancing therapeutic efficacy.
Synthetic Organic Chemistry
This compound is utilized in the synthesis of complex organic molecules due to its unique bicyclic structure, which can facilitate cyclization reactions.
Case Study: Cyclization Reactions
A notable application involves using this compound in cyclization reactions to form larger polycyclic structures. Researchers have reported successful yields when employing this compound as a precursor in multi-step syntheses.
Material Science
The compound's properties make it suitable for research in material science, particularly in developing polymers with specific mechanical properties.
Case Study: Polymer Development
Studies have shown that incorporating this bicyclic compound into polymer matrices can significantly enhance thermal stability and mechanical strength, making it a candidate for advanced material applications.
Table 2: Safety Data
| Hazard Type | Description |
|---|---|
| Skin Irritation | H315 - Causes skin irritation |
| Eye Irritation | H319 - Causes serious eye irritation |
| Precautions | P261 - Avoid breathing dust/fume |
Mechanism of Action
The mechanism by which 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at position 4 significantly influences physicochemical properties. Key analogs include:
*Calculated based on formula.
- Electronic Effects : Chlorine’s electron-withdrawing nature increases the acidity of the carboxylic acid compared to the methyl group (electron-donating) . The fluoromethyl group (C-F) also exerts an electron-withdrawing effect but may offer enhanced metabolic stability in drug design .
- Steric Effects : Bulkier substituents (e.g., fluoromethyl) may hinder rotational freedom, affecting binding affinity in target interactions .
Structural Characterization
- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the strained bicyclic geometry and confirming substituent positions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and what are their key challenges?
- Methodological Answer : Synthesis typically involves bicyclic scaffold construction via [2.1.1] ring systems, followed by selective chlorination and carboxylation. Challenges include stereochemical control during ring closure and avoiding over-chlorination byproducts. For example, analogous bicyclic compounds like 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid () are synthesized via radical or electrophilic halogenation, but chlorine’s higher reactivity demands precise temperature control (0–5°C) to minimize side reactions. Key steps:
- Ring formation : Use of strained olefin precursors (e.g., norbornene derivatives).
- Chlorination : Electrophilic Cl sources (e.g., Cl₂ gas or N-chlorosuccinimide) under inert atmospheres.
- Carboxylation : CO₂ insertion via Grignard or organozinc intermediates.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR, IR, and high-resolution mass spectrometry (HRMS):
- ¹H/¹³C NMR : Look for diagnostic signals:
- Bicyclic protons (δ 1.8–3.2 ppm, split due to ring strain).
- Chlorine’s deshielding effect on adjacent carbons (δ 70–80 ppm for C-Cl).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- HRMS : Exact mass confirmation (e.g., C₆H₇ClO₃: calc. 162.0087 [M+H]⁺). Cross-reference with analogs like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives ( ).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C under nitrogen or argon to prevent hydrolysis of the strained oxabicyclo system. Use amber vials to avoid photodegradation, as chlorinated bicyclic compounds are light-sensitive (similar to 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, ). Stability tests via periodic HPLC analysis (≥95% purity over 6 months) are advised.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:
- Chlorine substituent : High electron-withdrawing effect directs functionalization to the less strained bridgehead carbon.
- Carboxylic acid group : Hydrogen-bonding networks influence crystal packing ( ). Compare with methanoproline derivatives (), where ring strain impacts peptide backbone conformation.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation steps:
- Standardized protocols : Use USP reference standards ( ) for calibration.
- Dose-response curves : Test across 3–5 concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ reproducibility.
- Meta-analysis : Cross-validate with structurally related compounds, such as 6-(4-chlorophenyl)oxazolo[5,4-b]pyridine-4-carboxylic acid (), to identify structure-activity trends.
Q. How can researchers optimize enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:
- Chiral ligands : (R)-BINAP or Jacobsen’s catalyst for enantioselective ring-opening.
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃). Reference analogs like rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride ( ) for methodology.
Q. What experimental designs minimize aggregation in peptide conjugates containing this bicyclic scaffold?
- Methodological Answer : Incorporate aggregation-prevention strategies:
- Solvent screening : Test DMSO, TFE, or HFIP to disrupt hydrophobic interactions.
- PEGylation : Attach polyethylene glycol chains to enhance solubility.
- Circular Dichroism (CD) : Monitor β-sheet/α-helix transitions. Compare with methanoproline-containing peptides (), where rigid bicyclic structures reduce conformational flexibility and aggregation.
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer : Solubility variations may stem from polymorphic forms or residual solvents. Approaches:
- XRPD : Identify crystalline vs. amorphous states.
- Karl Fischer titration : Quantify water content (target <0.1%).
- Co-solvent systems : Use DMSO/water or ethanol/PBS mixtures. Data from 4-(methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid ( ) suggest pH-dependent solubility (higher at pH >7 due to carboxylate formation).
Tables for Key Derivatives
Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
